molecular formula C11H14BrNO2 B12079323 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine

2-Bromo-5-[(oxan-4-yl)methoxy]pyridine

Cat. No.: B12079323
M. Wt: 272.14 g/mol
InChI Key: BZENIEILVGVIMS-UHFFFAOYSA-N
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Description

2-Bromo-5-[(oxan-4-yl)methoxy]pyridine is a heterocyclic organic compound featuring a bromine atom and a methoxy group attached to a pyridine ring The oxan-4-yl group is a tetrahydropyran moiety, which adds to the compound’s complexity and potential reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 2-bromo-5-hydroxypyridine and tetrahydropyranyl chloride.

    Reaction Conditions: The hydroxyl group of 2-bromo-5-hydroxypyridine is first protected using a tetrahydropyranyl group under acidic conditions. This is followed by a nucleophilic substitution reaction where the protected hydroxyl group is replaced by a methoxy group.

    Industrial Production Methods: Industrial synthesis may involve continuous flow reactors to optimize reaction conditions and yield. Catalysts and solvents are chosen to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.

    Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Various substituted pyridines depending on the nucleophile used.

    Oxidation Products: Pyridine N-oxides.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

Chemistry

    Building Block: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Synthesis: Employed in the preparation of ligands for coordination chemistry.

Biology

    Enzyme Inhibition: Potential use in designing inhibitors for specific enzymes due to its ability to interact with active sites.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting neurological disorders.

Industry

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. The bromine atom and methoxy group can form hydrogen bonds or van der Waals interactions with active sites, altering the activity of the target molecule. The tetrahydropyran moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methoxypyridine: Lacks the tetrahydropyran moiety, making it less complex.

    2-Bromo-4-methoxypyridine: Similar structure but different substitution pattern on the pyridine ring.

    2-Bromo-5-hydroxypyridine: Precursor in the synthesis of 2-Bromo-5-[(oxan-4-yl)methoxy]pyridine.

Uniqueness

The presence of the tetrahydropyran moiety in this compound distinguishes it from other similar compounds, providing unique reactivity and potential applications in various fields. This structural feature can enhance its interaction with biological targets and improve its solubility and stability.

Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

2-bromo-5-(oxan-4-ylmethoxy)pyridine

InChI

InChI=1S/C11H14BrNO2/c12-11-2-1-10(7-13-11)15-8-9-3-5-14-6-4-9/h1-2,7,9H,3-6,8H2

InChI Key

BZENIEILVGVIMS-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1COC2=CN=C(C=C2)Br

Origin of Product

United States

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